Enhanced Alternating Copolymerization Propensity: Reactivity Ratio Comparison with Styrene
3-Bromofuran-2,5-dione demonstrates a significantly stronger tendency toward alternating copolymerization with styrene compared to its non-brominated parent, maleic anhydride. The monomer reactivity ratio for 3-bromofuran-2,5-dione (rBrMAn) was determined to be 0, while that for styrene (rSt) was 0.05 at 60°C [1]. In comparison, for the maleic anhydride (MAn)/styrene system, reported reactivity ratios are rMAn = 0.015 and rSt = 0.04 under comparable conditions [2]. An rBrMAn value of 0, which is closer to the ideal of 0 for perfect alternation, indicates that the brominated monomer has a higher propensity for alternating addition, which is crucial for achieving a defined, regular copolymer microstructure [1].
| Evidence Dimension | Monomer Reactivity Ratios in Copolymerization with Styrene |
|---|---|
| Target Compound Data | rBrMAn = 0, rSt = 0.05 |
| Comparator Or Baseline | Maleic anhydride (MAn): rMAn = 0.015, rSt = 0.04 |
| Quantified Difference | rBrMAn is 0 (vs. 0.015 for MAn), indicating a stronger tendency for alternating copolymerization. |
| Conditions | Copolymerization at 60°C in bulk or solution. |
Why This Matters
This difference is critical for polymer chemists aiming to synthesize well-defined alternating copolymers, as 3-bromofuran-2,5-dione offers superior control over the final sequence distribution, directly impacting material properties like thermal stability and solubility.
- [1] Ono, T., Yamamoto, K., & Hayakawa, H. (1997). Copolymerization of 2-Bromomaleic Anhydride with Styrene and Its Dehydrobromination. Chemical and Pharmaceutical Bulletin, 45(9), 1515–1517. View Source
- [2] Imoto, M., Otsu, T., & Ito, T. (1961). Copolymerization of Maleic Anhydride and Styrene. Journal of Polymer Science, 53(158), 69-76. View Source
